molecular formula C18H13BF9N3 B13915565 (S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B13915565
M. Wt: 453.1 g/mol
InChI Key: SYZWZMSKTBOIGG-MERQFXBCSA-N
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Description

(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and properties. This compound is part of the triazolium family and is often used as a catalyst in various chemical reactions. Its molecular formula is C11H7BF9N3, and it has a molecular weight of 362.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of a pentafluorophenyl-substituted pyrrolo[2,1-c][1,2,4]triazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its role as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energy. The molecular targets and pathways involved include interactions with substrates through hydrogen bonding, π-π interactions, and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is unique due to its specific structural configuration and the presence of both benzyl and perfluorophenyl groups. These features contribute to its high reactivity and selectivity in catalytic applications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C18H13BF9N3

Molecular Weight

453.1 g/mol

IUPAC Name

(5S)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H13F5N3.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(6-7-12(25)24-26)8-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m0./s1

InChI Key

SYZWZMSKTBOIGG-MERQFXBCSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@@H]1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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